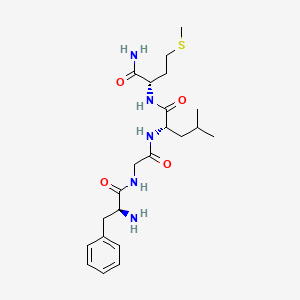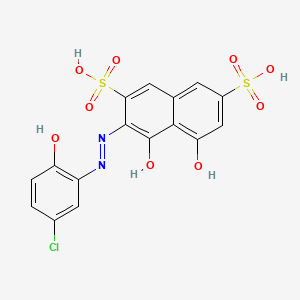
C.I. Mordant Blue 13
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
C.I. Mordant Blue 13, also known as 3-(5-Chloro-2-hydroxyphenylazo)-4,5-dihydroxy-2,7-naphthalenedisulfonic Acid Disodium Salt, is a synthetic azo dye. It is commonly used in textile dyeing and as a pH indicator. The compound is known for its vibrant blue color and its ability to form stable complexes with metal ions, making it useful in various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
C.I. Mordant Blue 13 is synthesized through a diazotization reaction followed by coupling with a naphthalene derivative. The process involves the following steps:
Diazotization: An aromatic amine, such as 5-chloro-2-aminophenol, is treated with nitrous acid to form a diazonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions .
化学反応の分析
Types of Reactions
C.I. Mordant Blue 13 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction of the azo group leads to the formation of aromatic amines.
Substitution: The hydroxyl and sulfonic acid groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Reagents like sulfuric acid and acetic anhydride are employed for substitution reactions.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
C.I. Mordant Blue 13 has a wide range of applications in scientific research:
Chemistry: Used as a complexometric indicator for metal ion titrations.
Biology: Employed in histological staining to visualize cellular components.
Medicine: Investigated for its potential use in diagnostic assays.
Industry: Utilized in textile dyeing, paper manufacturing, and as a pH indicator.
作用機序
The mechanism of action of C.I. Mordant Blue 13 involves its ability to form stable complexes with metal ions. The dye binds to metal ions through coordination bonds, resulting in a color change that is useful for analytical applications. The molecular targets include metal ions such as calcium, magnesium, and iron. The pathways involved include complexation and chelation reactions .
類似化合物との比較
Similar Compounds
C.I. Mordant Blue 29: Another azo dye with similar applications but different spectral properties.
Eriochrome Black T: Used as a complexometric indicator but has a different color change range.
Xylenol Orange: A metal ion indicator with distinct chemical properties.
Uniqueness
C.I. Mordant Blue 13 is unique due to its specific spectral properties, high stability in complexation reactions, and versatility in various applications. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in analytical chemistry and industrial processes .
特性
CAS番号 |
7361-97-9 |
|---|---|
分子式 |
C16H11ClN2O9S2 |
分子量 |
474.9 g/mol |
IUPAC名 |
3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C16H11ClN2O9S2/c17-8-1-2-11(20)10(5-8)18-19-15-13(30(26,27)28)4-7-3-9(29(23,24)25)6-12(21)14(7)16(15)22/h1-6,20-22H,(H,23,24,25)(H,26,27,28) |
InChIキー |
KBLPVLOHGYMDQP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


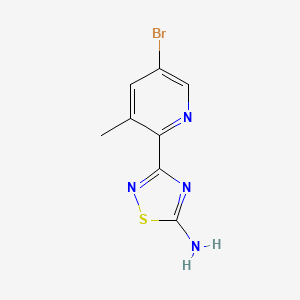
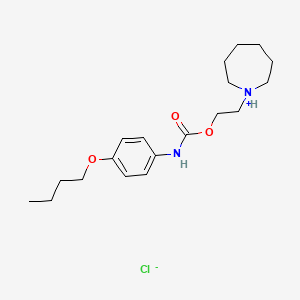
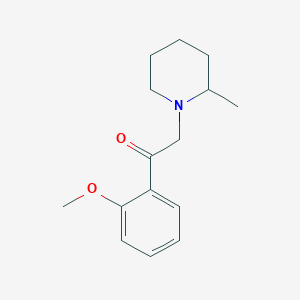
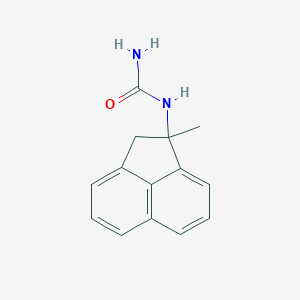
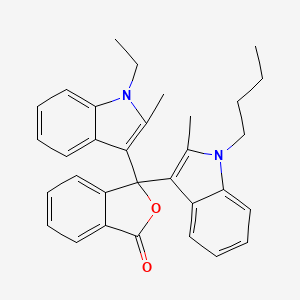

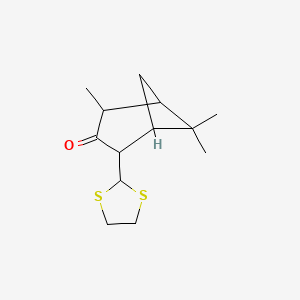
![silver;acetonitrile;2-[bis(3-cyclohexylpyrazolidin-2-id-1-yl)methyl]-5-cyclohexyl-3H-pyrazol-1-ide](/img/structure/B13752808.png)
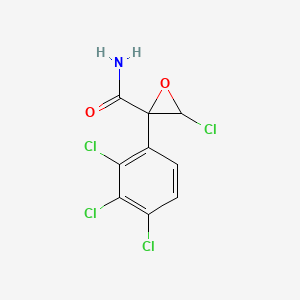
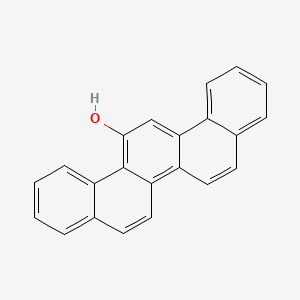
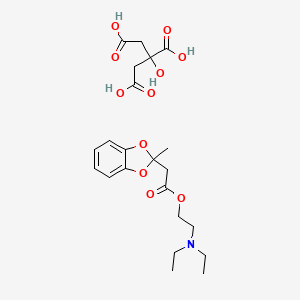
![7-[(Z)-prop-1-enyl]-5,6-dihydro-4H-1-benzofuran-2-one](/img/structure/B13752833.png)
